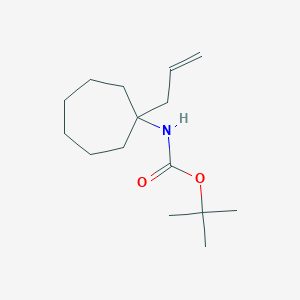

N-Boc-1-allyl-1-aminocycloheptane

Descripción general

Descripción

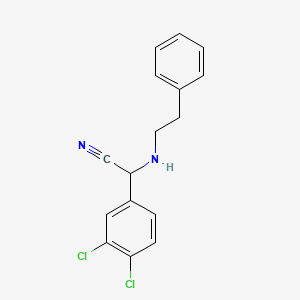

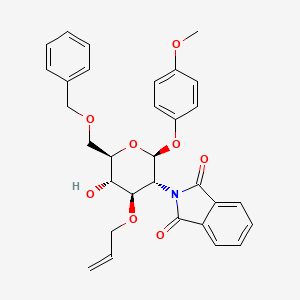

“N-Boc-1-allyl-1-aminocycloheptane” is a chemical compound that is used for pharmaceutical testing . The “Boc” in its name refers to the tert-butyl carbamate (Boc) protective group, which is commonly used in organic synthesis for the protection of amines .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “N-Boc-1-allyl-1-aminocycloheptane”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The Boc group in “N-Boc-1-allyl-1-aminocycloheptane” can be cleaved under anhydrous acidic conditions . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The Boc group is stable towards most nucleophiles and bases .Aplicaciones Científicas De Investigación

Stereochemistry in Peptide Formation

Research indicates the utility of compounds like N-Boc-1-allyl-1-aminocycloheptane in studying the stereochemistry of peptides incorporating cycloheptane derivatives. For instance, peptides containing 1-aminocycloheptane-1-carboxylic acid (a compound related to N-Boc-1-allyl-1-aminocycloheptane) have been examined for their beta-turn conformations, which are crucial in protein folding and function. These studies contribute to our understanding of peptide structure and its implications for designing peptide-based therapeutics (Valle et al., 2009).

Peptidomimetic Synthesis

Compounds such as N-Boc-1-allyl-1-aminocycloheptane play a role in synthesizing peptidomimetics, which mimic the structure and function of peptides. For example, efficient synthesis routes have been developed for constrained peptidomimetics that serve as valuable tools in drug discovery, providing insights into structure-activity relationships (Mandal et al., 2005).

Enantioselective Synthesis

The asymmetric synthesis of amino acids and other related compounds using techniques like the reverse-Aza-Brook rearrangement demonstrates the utility of N-Boc-protected allylic amines. These methods are instrumental in generating enantiomerically enriched compounds, which are essential for developing drugs with improved efficacy and reduced side effects (Liu & Sieburth, 2003).

Carbon-Carbon Bond Formation

Research on allylic organolithiums derived from N-Boc-N-(p-methoxyphenyl) allylic amines showcases their utility in forming carbon-carbon bonds with high diastereoselectivities and enantioselectivities. These methodologies pave the way for synthesizing complex organic molecules with potential pharmacological activities (Johnson et al., 2002).

Propiedades

IUPAC Name |

tert-butyl N-(1-prop-2-enylcycloheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2/c1-5-10-15(11-8-6-7-9-12-15)16-13(17)18-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBQOLJZXPQRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-1-allyl-1-aminocycloheptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

![N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride](/img/structure/B1434116.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)